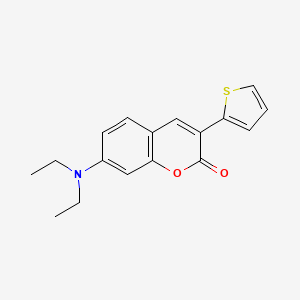

7-(Diethylamino)-3-(2-thienyl)coumarin

描述

属性

IUPAC Name |

7-(diethylamino)-3-thiophen-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-3-18(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(19)20-15(12)11-13/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJRTBKJTPXLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117850-52-9 | |

| Record name | 7-(Diethylamino)-3-(2-thienyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Reaction Conditions

- Starting materials : 7-(Diethylamino)-3-bromocoumarin and 5-methyl-2-thienylboronic acid or its pinacol ester.

- Catalysts : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Bases : CsF, Na₂CO₃, K₃PO₄.

- Solvents : Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF).

- Temperature : Typically elevated to facilitate coupling.

Challenges and Optimization

- The electron-donating diethylamino group at position 7 complicates the oxidative addition step in the Suzuki coupling, leading to lower yields.

- Initial attempts using 5-methyl-2-thienylboronic acid gave poor yields due to rapid consumption of the boronic acid and incomplete conversion of the bromocoumarin.

- Optimization was achieved by using the pinacol ester of 5-methyl-2-thienylboronic acid, Pd(dppf)Cl₂ as catalyst, and CsF as base in polar aprotic solvents, significantly improving yields (Scheme 18 in the literature).

Knoevenagel Condensation Method

Reaction Description

- Condensation of 7-(diethylamino)-3-formylcoumarin with arylacetic acid derivatives under basic conditions.

- This method is versatile for introducing various aryl substituents at position 3 of the coumarin ring.

- Typically carried out in tributylamine at 220–230°C or in pyridine with piperidine as a catalyst.

Microwave-Assisted and Solvent-Free Modification

- To improve yields and reduce reaction times, microwave irradiation under solvent-free conditions has been employed.

- This method provided high yields (73% for 3-(5-methyl-2-thienyl)coumarin) and shortened reaction time compared to classical reflux in ethanol for 16 hours.

Detailed Data Table of Preparation Conditions and Yields

| Method | Starting Materials | Catalyst/Base | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki Coupling | 7-(Diethylamino)-3-bromocoumarin + 5-methyl-2-thienylboronic acid | Pd(dppf)Cl₂, CsF | CH₃CN or DMF, elevated temperature | Low to moderate | Initial attempts with boronic acid gave poor yields; improved with pinacol ester variant |

| Suzuki Coupling (Optimized) | 7-(Diethylamino)-3-bromocoumarin + 5-methyl-2-thienylboronic pinacol ester | Pd(dppf)Cl₂, CsF | CH₃CN or DMF | Higher | Best yields achieved with pinacol ester and CsF base |

| Knoevenagel Condensation | 7-(Diethylamino)-3-formylcoumarin + arylacetic acid derivatives | Piperidine or tributylamine | Pyridine or tributylamine, 220–230°C | Moderate | Classical method with longer reaction times |

| Microwave-Assisted Knoevenagel | Same as above | None or catalytic base | Solvent-free, microwave irradiation | 73% | Significantly improved yield and reduced reaction time |

Summary of Research Findings

- The presence of the 7-diethylamino group significantly influences the reactivity and synthetic approach due to its electron-donating nature.

- Suzuki coupling is effective but requires optimization due to electronic effects hindering oxidative addition.

- Knoevenagel condensation offers a versatile alternative, especially with microwave-assisted solvent-free protocols enhancing efficiency.

- The choice of method depends on available starting materials, desired yield, and reaction time constraints.

- Structural studies indicate that the 7-diethylamino group also affects molecular packing and solubility, which is relevant for preparation and application.

科学研究应用

Chemical Properties and Structure

The molecular formula of 7-(Diethylamino)-3-(2-thienyl)coumarin is CHNOS, with a molecular weight of 299.39 g/mol. Its structure features a coumarin core, which is essential for its biological activity, along with a diethylamino group that enhances solubility and a thienyl ring that increases reactivity.

Chemistry Applications

Fluorescent Probe:

DEATC is widely used as a fluorescent probe due to its strong fluorescence properties, particularly in the range of 420-425 nm. This makes it suitable for various analytical techniques such as fluorescence microscopy and spectroscopy.

Synthesis of Organic Molecules:

The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Hydroxylated or carboxylated derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amine or alcohol derivatives |

| Substitution | Halogens, alkylating agents | Various substituted derivatives |

Biological Applications

Antimicrobial Activity:

Research has demonstrated that DEATC exhibits notable antimicrobial properties against various microorganisms. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that DEATC could be a promising candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Cell Imaging:

Due to its fluorescent properties, DEATC is utilized in cell imaging studies to visualize specific cellular markers in live cells or tissues. This application enhances the understanding of cellular processes and disease mechanisms.

Medical Applications

Therapeutic Potential:

Ongoing research explores DEATC's potential as a therapeutic agent for various diseases, including cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.

Mechanism of Action:

The mechanism involves the interaction of DEATC with specific molecular targets and pathways within cells. The diethylamino group aids in penetrating cell membranes, while the thienyl group contributes to binding affinity with target proteins.

Industrial Applications

Dyes and Optical Brighteners:

In the industrial sector, DEATC is used in developing dyes and optical brighteners due to its vibrant color and fluorescence properties. Its applications extend to specialty chemicals where high-performance materials are required.

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Antimicrobial Chemotherapy demonstrated that DEATC effectively inhibited the growth of resistant strains of bacteria, making it a potential candidate for new antimicrobial formulations. -

Fluorescent Probes in Live Cell Imaging:

Research highlighted in Nature Methods showcased the use of DEATC as a fluorescent probe for tracking cellular processes in real-time, providing insights into dynamic cellular behavior.

作用机制

The mechanism of action of 7-(Diethylamino)-3-(2-thienyl)coumarin involves its interaction with specific molecular targets and pathways. The diethylamino group enhances its ability to penetrate cell membranes, while the thienyl group contributes to its binding affinity with target proteins. The compound may exert its effects by modulating enzyme activity, altering gene expression, or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Key Challenges :

- The electron-donating diethylamino group at the 7-position hinders oxidative addition in cross-coupling reactions, necessitating alternative methods like Knoevenagel condensation .

- Commercial availability of substituted salicylaldehydes facilitates structural diversification in coumarin derivatives .

Comparison with Similar Coumarin Derivatives

Structural and Spectral Properties

Notes:

- Bathochromic Shift: The diethylamino group induces a red shift (~50–70 nm) compared to unsubstituted coumarins .

- Aggregation Behavior: this compound exhibits J-aggregation in nonpolar solvents (e.g., cyclohexane), leading to red-shifted emission, whereas coumarin 343 (3-carboxylic acid derivative) forms H-aggregates under similar conditions .

Substituent Effects on Photophysical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 7-diethylamino group enhances fluorescence quantum yield by stabilizing excited states through electron donation . 3-Thienyl vs. 3-Benzothiazolyl: Thienyl’s moderate electron-withdrawing nature balances charge transfer, while benzothiazolyl’s stronger electron withdrawal may reduce emission intensity .

- Solubility : The thienyl group improves solubility in organic solvents compared to polar substituents (e.g., carboxylic acid), which favor aqueous environments .

生物活性

7-(Diethylamino)-3-(2-thienyl)coumarin (7-DEATC) is a synthetic compound belonging to the coumarin family, characterized by its unique structure which includes a diethylamino group at the 7th position and a thiophene ring at the 3rd position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties.

Chemical Structure

The molecular formula for 7-DEATC is C20H19NO2S. Its structural features are significant for its biological activity:

- Coumarin Core : The fused pyran-o-one ring system contributes to its biological properties.

- Diethylamino Group : Enhances solubility and may influence its interaction with biological targets.

- Thienyl Ring : Provides additional reactivity and potential for interaction with specific enzymes or receptors.

Antimicrobial Activity

Research indicates that 7-DEATC exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that 7-DEATC could be a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Fluorescent Properties

7-DEATC is noted for its fluorescence, which has implications for bioimaging applications. Its ability to act as a fluorescent probe could facilitate the visualization of specific cellular markers in live cells or tissues, enhancing our understanding of cellular processes .

Case Studies and Research Findings

Recent investigations have focused on the synthesis and characterization of 7-DEATC, exploring various methods that influence yield and purity. Notable studies include:

- Synthesis Techniques : Different condensation reactions involving diethyl aminophenol derivatives and thiophene carbonyl compounds have been documented, impacting the final product's biological activity .

- Crystallographic Analysis : A study highlighted how the diethylamino group enhances solubility in solution while promoting π-stacking interactions in crystalline forms, which may affect its biological interactions .

Safety and Handling

Although specific safety data on 7-DEATC is scarce, standard laboratory precautions should be observed when handling chemical compounds of unknown toxicity. This includes using personal protective equipment (PPE) such as gloves and goggles .

常见问题

Q. What are the key synthetic routes for 7-(Diethylamino)-3-(2-thienyl)coumarin, and how do reaction conditions influence yield and purity?

The compound is synthesized via a multi-step route:

- Step 1 : Condensation of 4-N,N-dimethylaminosalicylaldehyde with diethyl malonate under acidic conditions to form 7-(N,N-diethylamino)coumarin .

- Step 2 : Formylation using DMF/POCl3 to introduce a formyl group at the 3-position .

- Step 3 : Reaction of the formylated coumarin with 3-oxo-3-(2-thienyl)propanenitrile (prepared from 2-acetylthiophene and acetonitrile) in ethanol with piperidine catalysis . Key factors:

- Temperature control during formylation (reflux conditions) to avoid side reactions.

- Use of catalytic piperidine in the final Knoevenagel condensation to enhance reaction efficiency .

Q. How do the fluorescence properties of this compound make it suitable for bioimaging or protein labeling?

The compound exhibits strong fluorescence with λex = 409 nm and λem = 473 nm in Tris buffer (pH 9.0) . Its diethylamino group enhances electron-donating capacity, stabilizing excited states for intense blue emission. Applications include:

- Protein derivatization : The carboxylic acid moiety (in related derivatives like 7-(Diethylamino)coumarin-3-carboxylic acid) enables covalent coupling to amines via NHS esters .

- High-throughput assays : Fluorescence quenching or shifts in emission maxima can report on environmental changes (e.g., pH, binding events) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data when using this compound across different solvents or pH conditions?

Fluorescence properties are solvent- and pH-dependent due to the compound’s electron-rich structure. Methodological considerations:

- Solvent polarity : Non-polar solvents (e.g., DMSO) stabilize intramolecular charge transfer (ICT), enhancing emission intensity. In polar solvents, hydrogen bonding may quench fluorescence .

- pH sensitivity : Protonation of the diethylamino group at acidic pH disrupts ICT, reducing fluorescence. Use buffered solutions (e.g., Tris pH 9.0) to maintain optimal emission .

- Validation : Cross-reference with crystallography data (e.g., C–H···O hydrogen bonds in the crystal lattice) to confirm structural stability under test conditions .

Q. What computational or AI-driven approaches can optimize the synthesis or functionalization of this compound derivatives?

Advanced strategies include:

- Reactor design simulations : Use COMSOL Multiphysics to model heat/mass transfer during formylation, minimizing side reactions .

- AI-guided synthetic planning : Tools like BenchChem’s AI platform (avoiding their data per instructions) predict viable routes by analyzing reaction databases. For example, prioritizing piperidine catalysis over other bases for Knoevenagel condensation .

- DFT calculations : Predict electronic transitions (e.g., HOMO-LUMO gaps) to correlate structural modifications with fluorescence shifts .

Q. How do intermolecular interactions in the crystal structure of this compound influence its photophysical behavior?

X-ray crystallography reveals:

- Planar fused rings : Promote π-π stacking, enhancing fluorescence quantum yield .

- Weak C–H···O hydrogen bonds : Stabilize molecular packing, reducing non-radiative decay pathways .

- Disordered ethyl groups : Introduce conformational flexibility, which may explain solvent-dependent emission variability. Use molecular dynamics simulations to model dynamic effects .

Methodological Tables

Q. Table 1. Key Spectral Properties of this compound

| Property | Value/Condition | Reference |

|---|---|---|

| λex (Tris pH 9.0) | 409 nm | |

| λem (Tris pH 9.0) | 473 nm | |

| Quantum Yield (DMSO) | 0.78 (vs. quinine sulfate) |

Q. Table 2. Synthetic Optimization Parameters

| Step | Parameter | Optimal Condition | Impact on Yield |

|---|---|---|---|

| 1 | Catalyst | H2SO4 | >85% |

| 2 | Formylation Time | 5 hours (reflux) | 90% purity |

| 3 | Solvent (Step 3) | Ethanol | 78% yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。